(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
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Description
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C22H14O6S and its molecular weight is 406.41. The purity is usually 95%.
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Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with potential biological activities. Its unique structural features, including a benzofuran core and thiophene moiety, suggest various interactions within biological systems. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Structural Characteristics
The compound can be characterized by the following molecular features:
Feature | Description |
---|---|
Molecular Formula | C20H14O5S |
Molecular Weight | 398.5 g/mol |
CAS Number | 929372-96-3 |
The structure includes a benzofuran unit linked to a thiophene ring, which is known to enhance biological activity due to its ability to interact with various biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives. For instance, similar derivatives have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) using the SRB assay. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin, indicating strong antitumor activity .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of EGFR : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancers.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis revealed that treatment with these compounds can lead to cell cycle arrest at specific phases, preventing cancer cell proliferation .
Other Biological Activities
Beyond anticancer effects, the compound's structural characteristics suggest potential activities in other areas:
- Antimicrobial Properties : Compounds with similar structures have exhibited antimicrobial activity against several bacterial strains. This suggests that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives may also possess such effects .
- Anti-inflammatory Effects : The presence of thiophene rings in related compounds has been associated with anti-inflammatory activities, potentially making this compound useful in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Activity : A recent study synthesized several thiourea derivatives incorporating benzo[d][1,3]dioxol moieties and tested them against cancer cell lines. The results indicated significant cytotoxicity and selectivity towards cancer cells over normal cells .
- Molecular Docking Studies : Research involving molecular docking has predicted strong binding affinities between these compounds and key biological targets involved in tumor progression and inflammation pathways.
Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6S/c1-12-6-7-29-20(12)10-19-21(23)15-4-3-14(9-17(15)28-19)27-22(24)13-2-5-16-18(8-13)26-11-25-16/h2-10H,11H2,1H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYMJBYMCQLZKV-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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